molecular formula C13H16N4O2 B12938499 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate

Cat. No.: B12938499
M. Wt: 260.29 g/mol
InChI Key: FRQXPCRPUKSMIE-UHFFFAOYSA-N
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Description

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate typically involves the reaction of 2,6-diamino-4-chloropyrimidine with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different pharmacological properties and applications .

Scientific Research Applications

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in DNA replication and repair.

    Medicine: Research has shown that derivatives of this compound may have anticancer, antiviral, and antibacterial properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl benzoate
  • 2,6-Diamino-4-chloropyrimidine
  • 2,4-Diamino-6-piperidinopyrimidine

Uniqueness

2,6-Diamino-1,4-dimethyl-1,6-dihydropyrimidin-5-yl benzoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

(2,4-diamino-3,6-dimethyl-4H-pyrimidin-5-yl) benzoate

InChI

InChI=1S/C13H16N4O2/c1-8-10(11(14)17(2)13(15)16-8)19-12(18)9-6-4-3-5-7-9/h3-7,11H,14H2,1-2H3,(H2,15,16)

InChI Key

FRQXPCRPUKSMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(C(=N1)N)C)N)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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